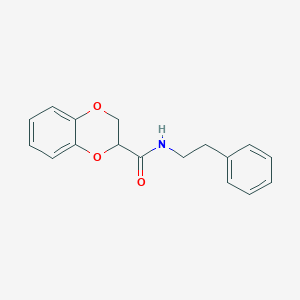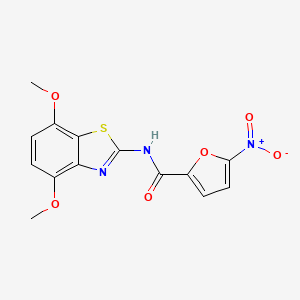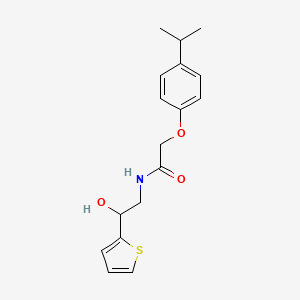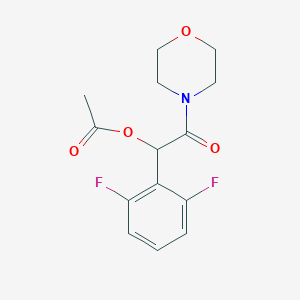![molecular formula C15H12N2O2 B2505365 N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 176693-70-2](/img/structure/B2505365.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide
説明
Comprehensive Analysis of N-[2-(1,3-Benzoxazol-2-yl)phenyl]acetamide
The compound N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a benzoxazole derivative, a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are often explored for their therapeutic potential. Although the specific compound is not directly studied in the provided papers, related compounds with benzoxazole moieties and acetamide groups are frequently investigated for their biological activities, such as antimicrobial, anticonvulsant, and receptor antagonist properties .
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves the cyclization of ortho-substituted phenols with amides or carboxylic acids. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives and their subsequent silylation to form silaheterocyclic benzoxazasiloles demonstrates the chemical manipulations possible with the core structure . Similarly, the synthesis of N-substituted acetamides with various functional groups indicates the versatility of the acetamide moiety in chemical synthesis . These methods could potentially be adapted for the synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The acetamide group attached to the benzene ring contributes to the compound's reactivity and potential for further functionalization. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structures of these compounds, as seen in the studies of silylated N-(2-hydroxyphenyl)acetamide derivatives . The molecular structure influences the biological activity and interaction with biological targets, as demonstrated by the structure-activity relationship studies in the provided papers .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including silylation, amidation, and transsilylation, as evidenced by the research on related compounds . These reactions can significantly alter the physical and chemical properties of the molecules, leading to new compounds with potential biological activities. The reactivity of the acetamide group, in particular, allows for the introduction of different substituents, which can be tailored to target specific biological receptors or pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzoxazole core and the acetamide group. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The crystal structures of related compounds provide insight into the intermolecular interactions that can affect the compound's solid-state properties and its behavior in biological systems . The bioactivity of these compounds, such as their antimicrobial and receptor antagonist activities, is also a direct result of their chemical properties .
科学的研究の応用
Antitumor Activity
Research has explored the synthesis and evaluation of benzoxazole derivatives for their antitumor activities. For instance, benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened against human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Properties of Heterocycles
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, demonstrating the compound's utility in synthesizing and studying new heterocycles with potential applications in material science (Lazareva et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Benzoxazole compounds derived from N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds showed significant decrease in paw volume indicating anti-inflammatory properties and were evaluated for antimicrobial activities, though they did not show activity at the concentration of 1000μg/well (Thomas, Geetha, & Murugan, 2009).
Synthesis and Antimicrobial Activity
Another study synthesized sulphonamide derivatives of 2-bromo-N-(phenylsulfonyl)acetamide and tested their antimicrobial activity. The synthesized compounds displayed good antimicrobial activity, with compounds exhibiting high activity towards most of the strains (Fahim & Ismael, 2019).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies have been performed on some antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations. These studies offer insights into the reactivity and potential therapeutic applications of benzoxazole derivatives (Fahim & Ismael, 2021).
特性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUXNCIVBNURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)


![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)